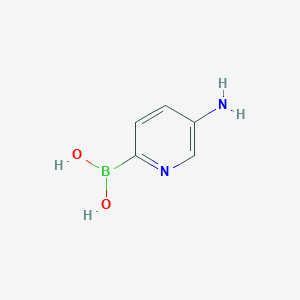

(5-Aminopyridin-2-yl)boronic acid

描述

属性

IUPAC Name |

(5-aminopyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O2/c7-4-1-2-5(6(9)10)8-3-4/h1-3,9-10H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTRHGOAIMJTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=C(C=C1)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590545 | |

| Record name | (5-Aminopyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220909-75-0 | |

| Record name | (5-Aminopyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Navigating the Instability: A Technical Guide to (5-Aminopyridin-2-yl)boronic acid

This guide details the technical specifications, structural challenges, and handling protocols for (5-Aminopyridin-2-yl)boronic acid , a compound whose utility in medicinal chemistry is matched only by its notorious instability.

Part 1: Chemical Identity & Structural Paradox

Core Identification

The "free acid" form of this compound is chemically distinct but synthetically elusive due to rapid protodeboronation. While a CAS number exists, commercially available "samples" are almost exclusively stabilized derivatives (esters or salts) or precursors (nitro/protected amines).

| Property | Specification |

| Chemical Name | (5-Aminopyridin-2-yl)boronic acid |

| CAS Number | 1220909-75-0 (Nominal Free Acid) |

| Molecular Formula | C₅H₇BN₂O₂ |

| Molecular Weight | 137.93 g/mol |

| Structure | Pyridine ring substituted at C2 with -B(OH)₂ and at C5 with -NH₂. |

| Preferred Precursor | (5-Nitropyridin-2-yl)boronic acid (CAS: 1072946-12-3) |

The 2-Pyridyl Boronate Stability Paradox

Researchers often fail to isolate this specific isomer because 2-pyridyl boronic acids are inherently unstable. The presence of a basic nitrogen atom adjacent to the carbon-boron bond facilitates a rapid decomposition pathway known as protodeboronation .

-

Mechanism: The basic pyridine nitrogen becomes protonated (or coordinates with water), forming a zwitterionic intermediate.

-

Substituent Effect: The 5-amino group is a strong electron-donating group (EDG). This increases the basicity of the pyridine nitrogen (

rises), significantly accelerating the formation of the destabilizing zwitterion compared to the unsubstituted pyridine. -

Result: The free amino-boronic acid decomposes to 3-aminopyridine and boric acid within minutes in protic solvents at neutral pH.

Part 2: Strategic Synthesis & Handling

Expert Insight: Do not attempt to synthesize or purchase the free amino acid for direct coupling. Instead, utilize the Nitro-Reduction Strategy or the Protected-Amine Strategy .

The Nitro-Reduction Workflow (Recommended)

The electron-withdrawing nitro group at the 5-position decreases the basicity of the pyridine nitrogen, stabilizing the C-B bond during the Suzuki coupling step.

Caption: The "Nitro-First" strategy avoids the instability of the electron-rich amino-boronate intermediate.

Alternative: MIDA Boronate Surrogates

N-Methyliminodiacetic acid (MIDA) boronates mask the boron atom's Lewis acidity, preventing the zwitterionic interaction.

-

Reagent: (5-Nitropyridin-2-yl) MIDA boronate.[1]

-

Protocol: Slow-release cross-coupling. The MIDA ester hydrolyzes slowly under basic aqueous conditions, releasing the active boronic acid at a rate that matches the catalytic turnover, minimizing decomposition.

Part 3: Experimental Protocols

Protocol: Suzuki Coupling of Unstable 2-Pyridyl Systems

Context: This protocol is optimized for the 5-nitro precursor (CAS 1072946-12-3) to generate the scaffold, followed by reduction to the amine.

Reagents:

-

(5-Nitropyridin-2-yl)boronic acid pinacol ester (1.0 equiv)

-

Aryl Halide (1.0 equiv)

-

Catalyst:

(5 mol%) -

Base:

(3.0 equiv) or -

Solvent: DMF/IPA (4:1 ratio) – Note: Anhydrous conditions preferred to delay protodeboronation.

Step-by-Step:

-

Degassing: Charge reaction vessel with boronate, aryl halide, and base. Cycle vacuum/argon 3 times.

-

Solvation: Add degassed DMF/IPA.

-

Catalyst Addition: Add Pd catalyst quickly under argon flow.

-

Reaction: Heat to 80°C. Monitor by LCMS.

-

Critical Checkpoint: If protodeboronation (formation of 3-nitropyridine) is observed, switch to a copper-mediated protocol (Liebeskind-Srogl) or add

as a scavenger.

-

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over

. -

Reduction (Post-Coupling): Dissolve crude nitro-biaryl in MeOH. Add 10% Pd/C and stir under

balloon for 2 hours to yield the final 5-amino derivative.

Stability Data Table

| Derivative | Stability | Storage Condition | Synthetic Utility |

| Free Acid | Very Poor | Do not isolate | None (Transient species) |

| Pinacol Ester (Amino) | Poor | -20°C, Argon | Limited (Prone to hydrolysis) |

| Pinacol Ester (Nitro) | Good | 4°C, Desiccated | High (Standard Reagent) |

| MIDA Boronate | Excellent | Ambient, Air Stable | High (Slow-release coupling) |

References

-

Knapp, D. M., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.[2] (Demonstrates the mechanism of zwitterionic instability in 2-pyridyl boronates).

- Dick, G. R., et al. (2010). General Solution for the 2-Pyridyl Problem via MIDA Boronates. Chemical Science.

-

Pharmaffiliates. (2024). (5-Nitropyridin-2-yl)boronic acid CAS 1072946-12-3.[3][4] Retrieved from [Link]

Sources

A Comprehensive Guide to the Stability and Storage of Aminopyridine Boronic Acids

An In-depth Technical Guide

Introduction

Aminopyridine boronic acids and their derivatives are indispensable building blocks in modern medicinal chemistry and organic synthesis. Their utility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, has enabled the construction of complex molecular architectures that are central to numerous drug discovery programs. However, the reactivity that makes these compounds so valuable also contributes to their inherent instability. For researchers, scientists, and drug development professionals, a nuanced understanding of the degradation pathways and the requisite storage conditions for these reagents is not merely a matter of laboratory best practice; it is fundamental to ensuring experimental reproducibility, maintaining stoichiometric accuracy, and preserving the integrity of valuable synthetic intermediates.

This guide provides a comprehensive overview of the stability challenges associated with aminopyridine boronic acids. Moving beyond a simple list of procedures, it delves into the core chemical principles governing their degradation, offering field-proven insights into the causality behind recommended handling and storage protocols. By elucidating the mechanisms of instability and providing robust, validated strategies for mitigation, this document serves as a critical resource for any scientist working with this vital class of compounds.

Chapter 1: The Triumvirate of Instability: Core Degradation Pathways

Boronic acids, as a class, are susceptible to three primary modes of degradation. The presence of the aminopyridine moiety can further influence the kinetics of these pathways. An effective stability strategy begins with a firm grasp of these underlying chemical transformations.

Protodeboronation: The Cleavage of the Critical C–B Bond

Protodeboronation is the protonolysis of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom.[1][2] This transformation is often an undesired side reaction in synthetic applications and a primary degradation pathway during storage, particularly in the presence of protic solvents.[1][3] The reaction can be catalyzed by both acid and base, making pH a critical factor in the stability of the reagent.[1][4][5]

The mechanism involves the protonation of the carbon atom attached to the boron, leading to the cleavage of the C-B bond.[3][6] For aminopyridine boronic acids, the electronic nature of the pyridine ring and the position of the amino group significantly influence the susceptibility to this degradation route.

Oxidative Degradation: A Common Metabolic and Storage Pitfall

The boron atom in a boronic acid possesses a vacant p-orbital, making it susceptible to nucleophilic attack by reactive oxygen species (ROS) such as hydrogen peroxide.[7] This interaction initiates an oxidative degradation cascade that converts the boronic acid into the corresponding alcohol (a phenol in the case of arylboronic acids) and boric acid.[7][8][9][10][11][12] This pathway is a major concern not only for benchtop stability but also for the metabolic fate of boronic acid-containing drugs.[8][13] The rate of oxidation can be comparable to that of thiols, highlighting the significant lability of these compounds in an aerobic environment.[7][9]

Dehydration and Boroxine Formation: The Reversible Trimerization

In the solid state or under anhydrous conditions, boronic acids can undergo intermolecular dehydration.[2] Three molecules of the boronic acid condense to form a six-membered cyclotrimeric anhydride known as a boroxine.[14][15][16][17] This process is often thermally driven but can occur spontaneously over time even at room temperature.[18]

While boroxine formation is typically a reversible process (hydrolysis of the boroxine regenerates the boronic acid), it presents a significant challenge for accurate quantification and stoichiometry in reactions.[2][18] The presence of an unknown equilibrium mixture of the monomer and trimer can lead to inconsistent and irreproducible experimental outcomes.

Chapter 2: The Aminopyridine Moiety: A Special Case for Instability

The presence of a basic nitrogen atom within the pyridine ring introduces a unique degradation mechanism, particularly for 2-aminopyridine boronic acids. Under neutral pH conditions, these compounds can exist in equilibrium with a zwitterionic form. This zwitterion has been shown to be responsible for rapid protodeboronation through a unimolecular fragmentation of the C-B bond, a pathway not as readily available to non-basic arylboronic acids.[1]

This phenomenon underscores the necessity of treating aminopyridine boronic acids with particular care, as even seemingly benign conditions (such as exposure to neutral water) can promote degradation.

Note: The DOT script above is a template. For actual rendering, image paths would need to be replaced with actual chemical structure images or the structures drawn using nodes and edges if feasible within DOT.

Chapter 3: Best Practices for Storage and Handling

Mitigating the degradation pathways discussed requires a multi-faceted approach encompassing strict environmental controls, appropriate packaging, and the strategic use of more stable chemical derivatives.

Environmental Controls

-

Temperature: Lower temperatures slow the rates of all chemical degradation pathways. For long-term storage, refrigeration (-4°C to -20°C) is strongly recommended. High temperatures should be avoided as they significantly accelerate boroxine formation.[18][19]

-

Atmosphere: Given the susceptibility to oxidation and hydrolysis, aminopyridine boronic acids should be stored under a dry, inert atmosphere (e.g., argon or nitrogen).[20] This minimizes contact with both atmospheric oxygen and moisture.

-

Light: Photodegradation can be a concern for many complex organic molecules.[21][22] Therefore, storing these reagents in amber or opaque containers in the dark is a critical best practice.[20][23]

Packaging and Containment

Proper packaging is the first line of defense against environmental factors.

-

Primary Containers: Secure, airtight containers are essential.[20] For solids, amber glass bottles with PTFE-lined caps are ideal. For highly sensitive reagents that will be accessed multiple times, specialized packaging like Sure/Seal™ bottles, which allow for transfer via syringe under an inert atmosphere, should be used.[24]

-

Secondary Containment: High-performance packaging, such as aluminum barrier foil bags, provides superior protection against moisture, oxygen, and UV light, making them an excellent choice for the outer packaging of sensitive reagents.[21]

-

Inventory Management: Always implement a First-In, First-Out (FIFO) inventory system to ensure older stock is used first.[20] All containers must be clearly labeled with the compound identity, lot number, and date received.[20][23]

Chemical Controls: Stability-Enhanced Derivatives

For many applications, especially those requiring long-term storage or use in multi-step syntheses, converting the boronic acid to a more stable derivative is the most robust strategy.

| Derivative Form | Structure | Advantages | Disadvantages |

| Boronate Esters | R-B(OR')₂ | Greatly improved stability to oxidation and protodeboronation; often stable to chromatography.[2][25] | Can be susceptible to hydrolysis back to the boronic acid, especially during aqueous workups or analysis.[26][27] |

| Potassium Trifluoroborates | [R-BF₃]⁻K⁺ | Exceptionally stable to air and moisture; suitable for long-term storage; do not form boroxines.[25] | Requires specific conditions for use in cross-coupling reactions compared to the free boronic acid. |

| MIDA Boronates | R-B(MIDA) | Benchtop stable indefinitely under air; unreactive under anhydrous coupling conditions; allows for "slow release" of the boronic acid under mild aqueous base.[25][28] | Requires a deprotection step to liberate the active boronic acid. |

Chapter 4: Experimental Protocols & Analytical Considerations

Protocol: Inert Atmosphere Handling of a Sensitive Boronic Acid

This protocol describes the transfer of a solid aminopyridine boronic acid from a Sure/Seal™ bottle to a reaction flask.

Objective: To weigh and transfer a highly sensitive solid reagent without exposure to air or moisture.

Methodology:

-

Preparation: Dry the reaction flask and a magnetic stir bar in an oven (>100°C) overnight and allow to cool in a desiccator.

-

Assembly: Assemble the flask, attach a septum, and secure it on a balance inside a fume hood.

-

Inerting: Using a needle attached to a manifold, flush the flask with dry argon or nitrogen for several minutes. Maintain a positive pressure of the inert gas.

-

Tare: Tare the balance with the inerted flask assembly.

-

Transfer: Puncture the septum of the Sure/Seal™ bottle with a clean, dry needle to equalize pressure. Quickly remove the cap and use a clean, dry spatula to transfer the approximate amount of solid to the reaction flask. Immediately recap the Sure/Seal™ bottle.

-

Reweigh: Record the mass of the solid transferred.

-

Dissolution: Add anhydrous solvent to the reaction flask via a dry syringe to dissolve the reagent for use.

Analytical Considerations for Stability Monitoring

Monitoring the purity and degradation of aminopyridine boronic acids and their derivatives by High-Performance Liquid Chromatography (HPLC) is challenging. The very instability one seeks to measure can manifest during the analysis itself.

-

On-Column Hydrolysis: Boronate esters are particularly prone to hydrolysis back to the more polar boronic acid on the stationary phase of a reversed-phase column, especially with acidic mobile phases.[27][29]

-

Sample Preparation: Preparing samples in aqueous or protic diluents (like methanol) can cause significant degradation before the sample is even injected.[29]

Protocol for Minimizing Analytical Artifacts:

-

Diluent Selection: Prepare samples in a non-aqueous, aprotic diluent such as acetonitrile or tetrahydrofuran immediately before analysis.[26][29]

-

Mobile Phase: Use mobile phases with a high pH (e.g., pH > 10) to analyze pinacolboronate esters, as this has been shown to mitigate on-column hydrolysis.[26]

-

Column Technology: Employ columns with low silanol activity or specialized technologies designed to reduce secondary interactions with metal surfaces, which can help improve peak shape and reduce degradation.[29][30]

-

Time Course: For a stability study, inject a T=0 sample immediately after preparation. Store the stock solution under the desired test condition (e.g., 40°C, ambient light) and inject aliquots at predetermined time points, always preparing the final dilution immediately before injection.

Conclusion

Aminopyridine boronic acids are powerful reagents whose utility is directly tied to their purity and stability. Their inherent susceptibility to protodeboronation, oxidation, and boroxine formation—compounded by the unique reactivity of the aminopyridine scaffold—demands a rigorous and informed approach to their storage and handling. By implementing strict environmental controls, utilizing appropriate packaging, and strategically employing chemically stabilized derivatives like MIDA boronates and potassium trifluoroborates, researchers can ensure the integrity of these valuable compounds. This diligence is paramount for achieving reliable, reproducible results and ultimately accelerating the pace of innovation in drug discovery and chemical synthesis.

References

- Boronic Acid Warehouse Storage: Solutions & Supply Options Storage | Cubework.

- Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F)

- Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F)

- Boroxine formation reaction mechanism as calculated by DFT. The first...

- Protodeboron

- Improving the oxidative stability of boronic acids through stereoelectronic effects.

- Boroxine. Wikipedia.

- Precision Reagent Packaging Benefits, Types, and the Ramific

- Chemical Resistant Packaging: Safe & Durable Solutions for 2025. Accio.

- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. LOCKSS.

- Substituent effects and pH profiles for stability constants of arylboronic acid diol esters.

- A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid st

- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.

- The proposed mechanism for protodeboronation of arylboronic acids.

- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.

- Boronic acid with high oxidative stability and utility in biological contexts. PNAS.

- Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.

- Chemicals Packaging | Safe, Dry, and Compliant Storage.

- Chemical product packaging for sensitive products. Tournaire.

- Handling Air-Sensitive Reagents Technical Bulletin AL-134.

- Using Visible Light to Tune Boronic Acid−Ester Equilibria.

- Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.

- Using visible light to tune boronic acid–ester equilibria. Semantic Scholar.

- Degradation pathways of a peptide boronic acid deriv

- Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv.

- Photoinduced deprotection of masked boronic acids enables light-triggered polycondens

- A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. PMC.

- Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.

- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.

- Bor

- Strategies for the analysis of highly reactive pinacolboron

- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- Strategies for the analysis of highly reactive pinacolboronate esters.

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).

- Boronic acid. Wikipedia.

- Boronic acids for sensing and other applications - a mini-review of papers published in 2013.

- accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect.

- Boronic-Acid Photocaging for Visible Light-Controlled Applic

- Boronic Acids & Deriv

- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling

- Recent developments in the medicinal chemistry of single boron

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pnas.org [pnas.org]

- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Boroxine - Wikipedia [en.wikipedia.org]

- 18. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 19. borax.com [borax.com]

- 20. cubework.com [cubework.com]

- 21. Chemicals Packaging | Safe, Dry, and Compliant Storage [protpack.com]

- 22. par.nsf.gov [par.nsf.gov]

- 23. Precision Reagent Packaging Benefits, Types, and the Ramifications of Amplicons - Life Science Outsourcing, Inc. [lso-inc.com]

- 24. ehs.umich.edu [ehs.umich.edu]

- 25. 硼酸及其衍生物 [sigmaaldrich.com]

- 26. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 30. waters.com [waters.com]

(5-Aminopyridin-2-yl)boronic Acid and Its Derivatives in Medicinal Chemistry: A Technical Guide

Introduction: The Ascendance of Boron in Drug Discovery

For many years, boron-containing compounds were largely relegated to the periphery of medicinal chemistry, often perceived with skepticism regarding their potential toxicity. This perspective has undergone a dramatic shift, catalyzed by the clinical success of molecules like bortezomib, the first boronic acid-containing proteasome inhibitor approved for therapeutic use.[1][2][3][4] This paradigm shift has illuminated the unique chemical properties of the boronic acid moiety—a versatile, stable, and generally non-toxic functional group—as a powerful tool in rational drug design.[1][4]

Boronic acids are recognized as Lewis acids and can form reversible covalent bonds with biological nucleophiles, a characteristic that allows for potent and selective interactions with enzyme active sites.[1][5] Among the vast array of available organoboron building blocks, (5-Aminopyridin-2-yl)boronic acid has emerged as a particularly valuable scaffold. Its unique electronic and structural features—combining the reactivity of a boronic acid with the hydrogen bonding capabilities of an aminopyridine ring—make it an exemplary starting point for the development of targeted therapeutics, especially in the realm of kinase inhibition.

This guide provides an in-depth exploration of (5-Aminopyridin-2-yl)boronic acid, from its fundamental synthesis and reactivity to its application in the design and development of advanced clinical candidates. We will delve into specific case studies, supported by quantitative data and detailed experimental protocols, to offer researchers and drug development professionals a comprehensive resource on this important chemical entity.

Part 1: The Core Scaffold - Synthesis and Reactivity

The utility of any building block in medicinal chemistry is fundamentally tied to its accessibility and predictable reactivity. (5-Aminopyridin-2-yl)boronic acid and its more stable derivatives, such as the pinacol ester, are prized for their role in one of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling.[1][6]

Synthesis of the Scaffold

The synthesis of aminopyridine boronic acids can be achieved through several established methods. A common and practical approach involves a palladium-catalyzed Miyaura borylation reaction. This process typically starts with an appropriate halo-aminopyridine, such as 2-amino-5-bromopyridine, which is coupled with a diboron reagent like bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.

The choice of the pinacol ester form is a critical experimental consideration. Free boronic acids can be prone to decomposition via protodeboronation.[6] The pinacol ester provides significantly enhanced stability, facilitating easier purification and storage, while still exhibiting excellent reactivity in subsequent cross-coupling reactions.

Workflow for Scaffold Synthesis and Application

The following diagram illustrates the typical journey from a starting material to a final, biologically active compound using the (5-Aminopyridin-2-yl)boronic acid scaffold.

Caption: General workflow from starting materials to lead optimization.

Reactivity Profile: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, valued for its mild conditions and broad functional group tolerance.[7] The (5-Aminopyridin-2-yl)boronic acid scaffold is an excellent nucleophilic partner in these reactions. The reaction mechanism involves a well-understood catalytic cycle featuring a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide).

-

Transmetalation: The organic group from the boronic acid (the aminopyridyl group) is transferred to the palladium center, typically facilitated by a base.

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

The primary amine on the pyridine ring can sometimes interfere or coordinate with the palladium catalyst, necessitating careful optimization of ligands, bases, and solvents to achieve high yields.

Part 2: Derivatives in Drug Discovery - Kinase Inhibitors

The 2-aminopyridine moiety is a privileged structure in kinase inhibitor design. It acts as an excellent "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding pocket.[1] The (5-Aminopyridin-2-yl)boronic acid scaffold provides a robust platform to build upon this interaction, allowing for the strategic introduction of various substituents to achieve potency and selectivity.

Case Study 1: LRRK2 Inhibitors for Parkinson's Disease

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a high-priority therapeutic target for Parkinson's disease.[8][9] Mutations in the LRRK2 gene are the most common cause of familial Parkinson's, and aberrant kinase activity is implicated in idiopathic cases as well.[10][11]

Numerous drug discovery programs have utilized aminopyridine and aminopyrimidine scaffolds to develop potent and selective LRRK2 inhibitors.[8][10][11] The (5-Aminopyridin-2-yl)boronic acid core serves as a key building block to synthesize molecules that effectively target the LRRK2 ATP-binding site. Structure-activity relationship (SAR) studies have shown that the 2-amino group is essential for hinge binding, while substituents appended via Suzuki-Miyaura coupling at the 5-position can be optimized to occupy other pockets within the active site, thereby enhancing potency and selectivity.[8][12]

LRRK2 Signaling Pathway and Inhibition

The diagram below illustrates the central role of LRRK2 in cellular pathways relevant to Parkinson's disease and the point of intervention for inhibitors.

Caption: LRRK2 pathway inhibition by aminopyridine-based drugs.

| Compound Class | Target | Representative IC₅₀ | Therapeutic Area | Reference |

| Aminopyrimidine-based | LRRK2 (G2019S) | 3.2 nM (HG-10-102-01) | Parkinson's Disease | [10] |

| Benzamide-based | LRRK2 (G2019S) | 8.9 nM (GSK2578215A) | Parkinson's Disease | [10] |

| Indazole-based | ROCK2 | 0.124 µM (DC24) | Inflammation, Hypertension | [13] |

| Azaindole-based | ROCK | Potent (Compound 32) | Hypertension | [14][15] |

Case Study 2: ROCK Inhibitors for Cardiovascular and Inflammatory Diseases

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are implicated in diseases such as hypertension, glaucoma, and cancer.[15][16][17] The development of selective ROCK inhibitors is an active area of research.[13] The aminopyridine scaffold has been successfully employed as a hinge-binding element in the design of potent ROCK inhibitors.[14][16]

For instance, a series of azaindole-based ROCK inhibitors utilized an aminopyrimidine core, which is structurally analogous to aminopyridine, to achieve potent and selective inhibition.[14] The synthesis of these complex molecules often relies on Suzuki-Miyaura coupling, where a boronic acid derivative serves to connect the core hinge-binder with other specificity-determining fragments of the molecule. This modular approach allows medicinal chemists to systematically explore the SAR and optimize for properties like potency, selectivity, and pharmacokinetic profile.[15]

Part 3: Experimental Protocols

To ensure the practical applicability of this guide, we provide a detailed, representative protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol is a self-validating system, adapted from established procedures for coupling aminopyridine derivatives.[7]

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To couple 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with a representative aryl bromide (e.g., 4-bromoanisole).

Materials:

-

2-Amino-5-(pinacolato)boronopyridine (1.0 eq)

-

4-Bromoanisole (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)

-

Potassium phosphate (K₃PO₄, 2.0 eq)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Round-bottom flask or microwave vial

-

Magnetic stirrer and heating mantle/oil bath or microwave reactor

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel, add 2-Amino-5-(pinacolato)boronopyridine, 4-bromoanisole, and potassium phosphate.

-

Inerting: Seal the vessel and purge with an inert gas (e.g., argon) for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of the dioxane solvent under an inert atmosphere. This pre-formation of the active catalyst can improve reaction efficiency.

-

Reagent Addition: Add the degassed solvent mixture (dioxane/water) to the main reaction vessel, followed by the catalyst solution via syringe.

-

Reaction: Heat the mixture with vigorous stirring.

-

Conventional Heating: 80-100 °C for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

-

Microwave-Assisted: 120-150 °C for 15-60 minutes. Microwave heating can significantly reduce reaction times.[7]

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Causality and Rationale:

-

Ligand (SPhos): Bulky, electron-rich phosphine ligands like SPhos are chosen to promote the oxidative addition and reductive elimination steps of the catalytic cycle and prevent catalyst decomposition.

-

Base (K₃PO₄): A moderately strong base is required to facilitate the transmetalation step. Potassium phosphate is often effective and well-tolerated by many functional groups.

-

Solvent System (Dioxane/Water): The aqueous component is crucial for the transmetalation step with boronic acids/esters. Dioxane is an excellent solvent for solubilizing the organic reagents and the palladium catalyst.

Conclusion and Future Perspectives

(5-Aminopyridin-2-yl)boronic acid and its derivatives have firmly established their place as indispensable tools in modern medicinal chemistry. Their stability, predictable reactivity in robust reactions like the Suzuki-Miyaura coupling, and the inherent biological relevance of the aminopyridine scaffold make them ideal starting points for drug discovery campaigns. The successful application of this building block in developing potent and selective inhibitors for critical targets like LRRK2 and ROCK underscores its value.

As our understanding of disease biology deepens, the demand for novel, highly specific small molecule modulators will continue to grow. The modular nature of syntheses involving (5-Aminopyridin-2-yl)boronic acid allows for rapid generation of diverse chemical libraries, enabling efficient exploration of chemical space. Future innovations in catalysis and synthetic methodology will likely further expand the utility of this and other boronic acid derivatives, paving the way for the next generation of targeted therapies.

References

-

Smith, G. P., et al. (2017). The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(18), 4500-4505. Available from: [Link]

-

A review on ROCK-II inhibitors: From molecular modelling to synthesis. (2016). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. (n.d.). PubMed Central. Available from: [Link]

-

Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. (2025). ACS Publications. Available from: [Link]

-

Identification of novel LRRK2 inhibitors by structure-based virtual screening and alchemical free energy calculation. (2024). PubMed. Available from: [Link]

-

Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. (n.d.). MDPI. Available from: [Link]

-

Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade. (2022). PubMed Central. Available from: [Link]

-

Schirok, H., et al. (2008). Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors. ChemMedChem, 3(12), 1893-904. Available from: [Link]

-

The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. (n.d.). PubMed Central. Available from: [Link]

-

Discovery of selective LRRK2 inhibitors guided by computational analysis and molecular modeling. (2012). PubMed. Available from: [Link]

-

Bandarage, U. K., et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. Available from: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Thieme Connect. Available from: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PubMed Central. Available from: [Link]

-

Synthesis and applications of aminoboronic acids. (n.d.). University of Toronto. Available from: [Link]

-

Structure Activity Relationships (SAR). (n.d.). Drug Design Org. Available from: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). BioKB. Available from: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Available from: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). ResearchGate. Available from: [Link]

-

Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications. (2025). ResearchGate. Available from: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PubMed. Available from: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available from: [Link]

-

Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (2010). PubMed Central. Available from: [Link]

-

Aminative Suzuki–Miyaura coupling. (2024). Science. Available from: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). PubMed Central. Available from: [Link]

-

Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. (2020). PubMed. Available from: [Link]

-

Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. (2019). PubMed. Available from: [Link]

-

Structure–activity relationships and drug design. (n.d.). ResearchGate. Available from: [Link]

-

Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. (2024). MDPI. Available from: [Link]

-

STRUCTURE ACTIVITY RELATIONSHIPS AND BASIC CONCEPTS IN DRUG DESIGN. (n.d.). ASHP Publications. Available from: [Link]

-

Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (2023). PubMed. Available from: [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Yoneda Labs [yonedalabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of novel LRRK2 inhibitors by structure-based virtual screening and alchemical free energy calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of selective LRRK2 inhibitors guided by computational analysis and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A review on ROCK-II inhibitors: From molecular modelling to synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Application Note: Protecting Group Strategies for Aminopyridine Boronic Acids in Synthesis

Abstract

Aminopyridine boronic acids represent a "privileged but problematic" scaffold in drug discovery. While they offer high aqueous solubility and hydrogen-bonding potential, they suffer from two distinct failure modes during cross-coupling: catalyst poisoning (due to Lewis basicity) and rapid protodeboronation (due to C-B bond lability). This guide details the strategic selection of orthogonal protecting groups (PGs) for both the amine and the boronic acid to ensure synthetic success.

Part 1: Strategic Overview – The "Double-Edged Sword"

The synthesis of aminopyridine boronates is not merely a matter of preventing side reactions; it is a battle against the inherent electronics of the pyridine ring.

The Two Failure Modes

-

Catalyst Sequestration (The "Soft" Failure): The pyridine nitrogen and the exocyclic amine are potent ligands. They coordinate to the active Pd(0) or Pd(II) species, displacing phosphine ligands and arresting the catalytic cycle.

-

Protodeboronation (The "Hard" Failure): This is irreversible. In 2-pyridyl boronic acids, the nitrogen lone pair promotes the formation of a zwitterionic intermediate, accelerating hydrolysis of the C-B bond by orders of magnitude compared to phenyl boronic acids.

Diagram 1: Mechanisms of Failure vs. Protection

This diagram illustrates how unprotected species poison catalysts and undergo self-destruction, contrasted with the protected pathway.

Figure 1: Failure modes of free aminopyridine boronic acids (Red) vs. the stability conferred by dual protection strategies (Green).

Part 2: Critical Analysis of Protecting Groups

The Amine Handle: Electronic Modulation

The goal is not just to mask the proton, but to reduce the electron density of the pyridine ring.

| Strategy | Protecting Group | Electronic Effect | Stability Profile | Recommendation |

| Carbamate | Boc (tert-butoxycarbonyl) | Moderate Deactivation | Labile to TFA/HCl. Stable to base. | Primary Choice. Compatible with Ir-catalyzed borylation.[1][2] |

| Amide | Piv (Pivaloyl) | Strong Deactivation | Very Robust. Requires harsh hydrolysis. | Specialist Choice. Essential for ortho-lithiation strategies (Directing Group). |

| Imide | Phthalimide | Steric Bulk + Deactivation | Labile to hydrazine/amines. | Niche. Use when mono-protection leaves N-H acidic protons that interfere. |

| None | Free Amine | None | Unstable. | Avoid unless using specific rapid-coupling protocols (e.g., Buchwald precatalysts). |

The Boron Handle: Stopping the Self-Destruct Sequence

For aminopyridines, the boronic acid PG is often more critical than the amine PG.

-

Pinacol Ester (BPin):

-

Pros: Standard for Ir-catalyzed borylation; lipophilic.

-

Cons: Silica gel chromatography can induce protodeboronation in electron-rich pyridines.

-

-

MIDA Boronate (N-methyliminodiacetic acid):

-

Pros: The "Gold Standard" for unstable 2-pyridyls. The sp3 hybridization of boron shuts down the empty p-orbital, preventing transmetallation (until released) and protodeboronation.

-

Cons: Requires a specific "slow-release" hydrolysis step during coupling.

-

Part 3: Detailed Experimental Protocols

Protocol A: Ir-Catalyzed C-H Borylation of Boc-Aminopyridines

Best for: Accessing thermodynamically stable positions (meta/para) with high atom economy.

Mechanism: The bulky dtbpy ligand directs the active Iridium catalyst to the least sterically hindered C-H bond. The Boc group provides just enough steric bulk to prevent ortho-borylation relative to the amine, often yielding high regioselectivity.

Materials:

-

Substrate: N-Boc-aminopyridine (1.0 equiv)

-

Catalyst Precursor: [Ir(OMe)(COD)]2 (1.5 mol%)

-

Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3.0 mol%)

-

Boron Source: B2Pin2 (Bis(pinacolato)diboron) (1.1 equiv)

-

Solvent: Hexane or THF (anhydrous, degassed)

Step-by-Step:

-

Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under Ar flow, charge a reaction vial with [Ir(OMe)(COD)]2 (10 mg per mmol substrate) and dtbpy (8 mg per mmol).

-

Pre-complexation: Add 1 mL of hexane. The solution should turn dark brown/red, indicating active catalyst formation (approx. 5 mins).

-

Reagent Addition: Add the N-Boc-aminopyridine and B2Pin2.

-

Reaction: Seal the vial and heat to 60–80 °C for 4–16 hours.

-

Checkpoint: Monitor by GC-MS or LC-MS. Look for the [M+Pin-H] peak.

-

-

Workup: Cool to RT. Concentrate in vacuo.

-

Purification: Pass through a short plug of silica gel (eluting with EtOAc/Hexane).

-

Note: Boc-protected aminopyridine BPin esters are generally stable on silica, unlike their free amine counterparts.

-

Protocol B: Directed Lithiation of Pivaloyl-Aminopyridines

Best for: Forcing borylation to the position ortho to the amine (C3 or C2).

Mechanism: The pivaloyl oxygen coordinates to Li, directing the base to deprotonate the nearest ortho proton (Directed Ortho Metalation - DoM).

Materials:

-

Substrate: N-Pivaloyl-aminopyridine

-

Base: n-BuLi (2.2 equiv) – Note: 2 equivs required (1 for NH deprotonation, 1 for Ring CH)

-

Electrophile: Triisopropyl borate (B(OiPr)3)

-

Quench: Pinacol + Acetic Acid

Step-by-Step:

-

Deprotonation: Dissolve substrate in anhydrous THF at 0 °C . Add n-BuLi (1.1 equiv) dropwise to form the dianion precursor (remove NH proton). Stir 15 min.

-

Cooling: Cool the mixture to -78 °C .

-

Lithiation: Add the second portion of n-BuLi (1.1 equiv) dropwise. Stir for 1–2 hours at -78 °C.

-

Critical: Do not let temperature rise, or the "Piv" group may migrate (Fries rearrangement).

-

-

Borylation: Add B(OiPr)3 (3.0 equiv) rapidly. Allow to warm to RT overnight.

-

Esterification (In-situ): The mixture now contains the boronate salt. To isolate the Pinacol ester, add Pinacol (1.5 equiv) and Acetic Acid (2.5 equiv). Stir 2 hours.

-

Workup: Aqueous extraction (NH4Cl), dry over MgSO4, and column chromatography.

Protocol C: Synthesis of MIDA Boronates (The "Rescue" Strategy)

Best for: 2-aminopyridine-3-boronic acids or other highly unstable variants.

Materials:

-

Input: Unstable Boronic Acid (crude) or Boronic Ester

-

Solvent: Toluene/DMSO (10:1)

Step-by-Step (Dean-Stark Method):

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Mixing: Suspend the crude boronic acid (1 equiv) and MIDA (1.2 equiv) in Toluene/DMSO.

-

Reflux: Heat to reflux (approx. 110 °C) for 3–12 hours. Water is a byproduct; its removal drives the equilibrium.

-

Workup: Concentrate the toluene. The MIDA boronate is usually insoluble in ether but soluble in Acetone/MeCN.

-

Precipitation: Dissolve the crude residue in a minimum amount of Acetone, then slowly add Et2O to precipitate the MIDA boronate as a white solid.

-

Validation: MIDA boronates are air-stable and can be stored on the bench for months.[5]

-

Part 4: Decision Matrix & Troubleshooting

Diagram 2: Strategy Selection Flowchart

Use this logic tree to select the correct protocol based on your target regiochemistry and stability.

Figure 2: Decision matrix for selecting the synthesis pathway.

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Low Conversion in Suzuki Coupling | Catalyst poisoning by free amine/pyridine N. | Switch to MIDA boronate slow-release protocol (uses K3PO4/H2O to hydrolyze MIDA in situ). |

| Product De-boronated (Ar-H observed) | Protodeboronation during workup. | Do not use silica gel. Use Alumina (neutral) or crystallize directly. Switch to MIDA. |

| Regioisomer Mixture (Ir-Cat) | Boc group not bulky enough. | Switch ligand from dtbpy to TMP-phen (more steric bulk) or use a silyl-protecting group on the amine. |

| Fries Rearrangement (Lithiation) | Temperature too high (> -70°C). | Ensure strict cryogenic control. Use an internal thermometer. |

References

-

Ir-Catalyzed Borylation of Pyridines

- Boller, T. M., Murphy, J. M., Hapke, M., Ishiyama, T., Miyaura, N., & Hartwig, J. F. (2005). "Mechanism of the Iridium-Catalyzed Borylation of Aromatic C-H Bonds." Journal of the American Chemical Society.

-

[Link]

-

MIDA Boronate Strategy (The "Slow Release")

- Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.

-

[Link]

-

Protodeboronation Mechanisms

- Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). "Base-catalyzed protodeboronation of 2,6-disubstituted arylboronic acids." Journal of the American Chemical Society.

-

[Link]

-

Lithiation of Aminopyridines

- Estel, L., Marsais, F., & Queguiner, G. (1988). "Metalation of pivaloylamino derivatives of pyridine and quinoline: A new entry into 3-functionalized 2- and 4-aminopyridines." The Journal of Organic Chemistry.

-

[Link]

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. researchgate.net [researchgate.net]

- 3. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]

Microwave-assisted Suzuki coupling of (5-Aminopyridin-2-yl)boronic acid

Application Note & Protocol

Accelerated Synthesis of Biaryl Aminopyridines: A Validated Microwave-Assisted Suzuki Coupling Protocol for (5-Aminopyridin-2-yl)boronic Acid

Abstract

The synthesis of biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry, with the aminopyridine moiety being a privileged scaffold in numerous pharmacologically active compounds. The Suzuki-Miyaura cross-coupling reaction provides a powerful tool for creating the requisite C-C bonds.[1] However, reactions involving electron-rich, nitrogen-containing heterocycles like (5-Aminopyridin-2-yl)boronic acid can present challenges, including catalyst inhibition and slow reaction kinetics under conventional heating. This application note presents a robust, optimized, and highly efficient protocol for the Suzuki coupling of (5-Aminopyridin-2-yl)boronic acid with various aryl halides, leveraging the power of microwave irradiation. By dramatically reducing reaction times from hours to minutes and improving yields, this method offers a superior alternative for rapid library synthesis and drug discovery workflows.[2][3] We provide a detailed experimental procedure, catalyst and base screening data, mechanistic insights, and a troubleshooting guide to ensure reliable and reproducible results.

Introduction & Scientific Background

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The palladium-catalyzed Suzuki-Miyaura reaction is a fundamental transformation in organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron species and an organic halide or triflate.[4] The catalytic cycle is generally understood to proceed through three key steps:

-

Oxidative Addition: A low-valent Palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium center. This step is critical and requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species.[5][6]

-

Reductive Elimination: The two coupled organic fragments (Ar¹-Ar²) are expelled from the palladium center, forming the final biaryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[7]

The choice of catalyst, ligand, base, and solvent system is crucial for the reaction's success and can significantly impact yield, rate, and selectivity.[6]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Microwave Advantage in Cross-Coupling Chemistry

Conventional heating relies on thermal conduction, which can be slow and lead to uneven temperature distribution. Microwave irradiation, however, heats the reaction mixture by direct interaction with polar molecules, a process known as dielectric heating.[2] This offers several profound advantages:

-

Rapid & Uniform Heating: Microwaves heat the entire sample volume simultaneously, minimizing thermal gradients and hot spots, leading to cleaner reactions.[8]

-

Rate Acceleration: Reactions can reach the target temperature in seconds, dramatically reducing overall reaction times from many hours to just a few minutes.[9][10] This corresponds to a significant increase in reaction rate, sometimes by orders of magnitude.

-

Improved Yields and Purity: The short exposure to high temperatures minimizes the formation of thermal degradation byproducts, often resulting in higher isolated yields and purer products.[11]

-

Energy Efficiency: By heating only the reactants and solvent, not the vessel, microwave synthesis is a more energy-efficient and greener chemical practice.[8]

Specific Challenges of (5-Aminopyridin-2-yl)boronic Acid

While versatile, Suzuki couplings with nitrogen-containing heteroaryl boronic acids, especially those with basic amino substituents, require careful consideration. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[12] Traditional methods might require protection of the amino group to prevent this.[12] However, the use of highly active catalysts with bulky, electron-rich phosphine ligands and the rapid, controlled heating provided by microwaves can overcome these challenges, enabling efficient coupling without the need for additional protection/deprotection steps.

Optimized Protocol: Microwave-Assisted Suzuki Coupling

This protocol details the coupling of (5-Aminopyridin-2-yl)boronic acid with 4-bromoanisole as a representative aryl halide.

Materials & Equipment

-

Reagents:

-

(5-Aminopyridin-2-yl)boronic acid

-

4-Bromoanisole (or other aryl halide)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

1,4-Dioxane, anhydrous

-

Deionized Water

-

Ethyl Acetate (EtOAc) for workup

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Equipment:

-

Microwave synthesis reactor

-

10 mL microwave reaction vial with a magnetic stir bar

-

Syringes and needles for solvent transfer

-

Separatory funnel

-

Rotary evaporator

-

Flash column chromatography system

-

Step-by-Step Experimental Procedure

-

Reagent Addition: To a 10 mL microwave reaction vial containing a magnetic stir bar, add (5-Aminopyridin-2-yl)boronic acid (1.2 mmol, 1.2 equiv.), the aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv.), Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

-

Solvent Addition: Add 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized water to the vial.

-

Vessel Sealing: Securely seal the vial with a cap.

-

Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 120°C for 15 minutes . Ensure that stirring is active throughout the reaction.

-

Cooling: After irradiation, allow the vial to cool to room temperature (typically aided by a compressed air stream in the reactor).

-

Workup - Extraction:

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.[4]

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to yield the pure biaryl product.

-

Protocol Validation & Optimization Data

To establish the optimal conditions, a screening of key reaction parameters was performed. The coupling of 4-bromoanisole with (5-Aminopyridin-2-yl)boronic acid was used as the model reaction.

| Entry | Catalyst (mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Time (min) | Yield (%)¹ |

| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 15 | 85 |

| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 15 | 94 |

| 3 | Pd(OAc)₂/SPhos (2) | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 15 | 91 |

| 4 | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O (4:1) | 120 | 15 | 78 |

| 5 | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/H₂O (4:1) | 120 | 15 | 88 |

| 6 | Pd(dppf)Cl₂ (3) | K₂CO₃ | DMF/H₂O (4:1) | 120 | 15 | 65 |

| 7 | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 15 | 72 |

| 8 | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 5 | 68 |

| 9² | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 12 hours | 75 |

¹ Isolated yield after column chromatography. ² Conventional heating (oil bath) for comparison.

Discussion of Results:

-

Catalyst Selection: While several palladium catalysts provided good to excellent yields, Pd(dppf)Cl₂ (Entry 2) consistently gave the highest yield. The bidentate dppf ligand is known to stabilize the palladium center and facilitate the reductive elimination step, proving highly effective for this challenging substrate.[12]

-

Base Selection: Potassium carbonate (K₂CO₃) was found to be the optimal base (Entry 2 vs. 4, 5). While stronger bases like K₃PO₄ are often effective, K₂CO₃ provided a sufficient basicity to promote transmetalation without inducing significant side reactions.[6]

-

Solvent and Temperature: A mixture of Dioxane/H₂O provided the best results. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[14] A temperature of 120°C for 15 minutes was found to be optimal for driving the reaction to completion.

-

Microwave vs. Conventional Heating: The microwave-assisted protocol (Entry 2, 94% yield in 15 min) is dramatically superior to conventional heating (Entry 9, 75% yield in 12 hours), highlighting the profound rate acceleration and efficiency gains.

Experimental Workflow & Troubleshooting

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pure.psu.edu [pure.psu.edu]

- 11. mdpi.com [mdpi.com]

- 12. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of Crude (5-Aminopyridin-2-yl)boronic acid by Recrystallization

Welcome to the technical support center for the purification of (5-Aminopyridin-2-yl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this versatile building block through recrystallization. Here, we will address common challenges, provide in-depth troubleshooting advice, and present a validated protocol grounded in chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when purifying aminopyridine boronic acids.

Q1: What makes the recrystallization of (5-Aminopyridin-2-yl)boronic acid challenging?

The purification of this compound is often complicated by several factors inherent to its structure.[1][2] The presence of both a Lewis acidic boronic acid group and a basic aminopyridine ring imparts amphoteric properties, leading to complex solubility behavior. Furthermore, boronic acids are susceptible to dehydration to form cyclic trimeric anhydrides known as boroxines, and the 2-aminopyridine moiety can be prone to degradation under harsh conditions.[3][4][5]

Q2: What is a boroxine, and how does it affect purification?

A boroxine is a six-membered ring formed from the intermolecular dehydration of three boronic acid molecules (3 R–B(OH)₂ → R₃B₃O₃ + 3 H₂O).[3] This process is often reversible in the presence of water.[6] Boroxine formation is a major source of impurity and can complicate characterization, as it may appear as a distinct species in analytical readouts like NMR or LC-MS.[7] Since its polarity differs from the parent boronic acid, it can interfere with the crystallization process. The equilibrium between the boronic acid and the boroxine is influenced by factors such as solvent, temperature, and water content.[6][8]

Q3: What are the typical impurities found in crude (5-Aminopyridin-2-yl)boronic acid?

Besides the boroxine, common impurities may include:

-

Protodeborylated product (2-Aminopyridine): This arises from the cleavage of the C-B bond, a common issue with unstable boronic acids.[2]

-

Starting materials: Residual 2-amino-5-bromopyridine or its boronate ester precursor may be present.[9]

-

Reagents and byproducts: Inorganic salts from the synthesis and workup.

-

Polymeric materials: Ill-defined oligomers or polymers can form, especially if the material is impure or handled improperly.[2]

Q4: How do I choose an appropriate solvent system for recrystallization?

The ideal solvent system should exhibit high solubility for the boronic acid at elevated temperatures and low solubility at room temperature or below, while impurities should remain soluble at all temperatures. Given the polar nature of (5-Aminopyridin-2-yl)boronic acid, polar solvents are a good starting point. A mixed solvent system (a "good" solvent in which the compound is soluble, and an "anti-solvent" in which it is poorly soluble) often provides the best results.[10][11] Screening small-scale trials with various solvent combinations is highly recommended.[1][2]

Q5: Is chromatography a viable alternative for purification?

While possible, chromatographic purification of boronic acids can be problematic. Normal-phase silica gel chromatography often leads to compound degradation or irreversible binding to the stationary phase.[1][12] Reversed-phase (C18) chromatography can be more successful but may require volatile buffers and can be difficult to scale up.[1][13] For these reasons, a well-optimized recrystallization is often the more practical and scalable method.

Section 2: Troubleshooting Guide

This section provides a structured approach to solving common problems encountered during the recrystallization of (5-Aminopyridin-2-yl)boronic acid.

| Problem Encountered | Potential Root Cause(s) | Recommended Solution(s) |

| Oiling Out / No Crystallization | The supersaturation level is too high, or the cooling rate is too fast. The solvent may be too "good," preventing crystal lattice formation. | Add slightly more of the "good" solvent to the hot mixture to ensure complete dissolution. Cool the solution very slowly (e.g., in a dewar or insulated bath). Try adding a more non-polar "anti-solvent" dropwise to the hot, dissolved solution until turbidity appears, then reheat to clarify and cool slowly.[12] |

| Poor Recovery / Low Yield | The compound has significant solubility in the mother liquor at low temperatures. Too much solvent was used. Premature crystallization occurred during hot filtration. | Reduce the total volume of the solvent used. Ensure the solution is minimally saturated at the boiling point. Cool the filtrate to a lower temperature (e.g., 0 °C or -20 °C) to maximize precipitation. To prevent premature crystallization, pre-heat the filtration funnel and receiving flask. |

| Product is Still Impure (by TLC/NMR) | The chosen solvent system is not effective at discriminating between the product and a key impurity. The impurity co-crystallizes with the product. | Screen different solvent systems. Consider a two-step purification: 1) Trituration with a specific solvent to remove a particular impurity, followed by 2) Recrystallization from a different solvent system to remove others.[1][10] An acid/base workup prior to recrystallization may help remove non-basic or non-acidic impurities.[2][12] |

| Material Decomposes (Color Change) | The heating temperature is too high, or the heating duration is too long, leading to protodeboronation or other degradation pathways. The presence of acidic or basic impurities may catalyze decomposition. | Use the minimum temperature necessary to dissolve the solid. Work under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation. Ensure all glassware is scrupulously clean. A pre-purification step like an aqueous wash might remove problematic impurities. |

| Formation of a Sticky Solid or Amorphous Powder | This is often indicative of boroxine formation or the presence of persistent impurities that inhibit proper crystal growth. | Add a small amount of water to the recrystallization solvent to hydrolyze the boroxine back to the boronic acid.[6] Alternatively, after isolation, the solid can be dissolved in a solvent like THF, a few drops of water added, and the solvent then removed under reduced pressure to encourage conversion back to the monomeric acid before attempting recrystallization again. |

Section 3: Validated Recrystallization Protocol & Workflow

This section provides a detailed, step-by-step protocol for the recrystallization of crude (5-Aminopyridin-2-yl)boronic acid. It is designed as a self-validating system with integrated quality control checkpoints.

Workflow Overview

The diagram below illustrates the decision-making process and workflow for the purification protocol.

Caption: Workflow for the recrystallization of (5-Aminopyridin-2-yl)boronic acid.

Step-by-Step Methodology

Materials & Equipment:

-

Crude (5-Aminopyridin-2-yl)boronic acid

-

Ethanol (EtOH), Reagent Grade

-

Deionized Water (H₂O)

-

Erhlenmeyer flasks

-

Hot plate with stirring capabilities

-

Short-stem glass funnel and fluted filter paper

-

Büchner funnel and filter flask

-

Vacuum oven

Procedure:

-

Solvent System Selection (Initial Screen):

-

Place ~20 mg of crude material into several small test tubes.

-

Test single solvents (e.g., water, ethanol, isopropanol, acetonitrile) and mixed systems (e.g., ethanol/water, acetone/hexane).[11]

-

Add the chosen solvent dropwise at room temperature until a slurry is formed, then heat gently. The goal is to find a system where the compound is poorly soluble at room temperature but fully dissolves upon heating. An Ethanol/Water mixture is often a good starting point for this compound.

-

-

Dissolution (Scale-Up):

-

Place the crude (5-Aminopyridin-2-yl)boronic acid (e.g., 5.0 g) into an Erlenmeyer flask equipped with a stir bar.

-

Add a minimal amount of the "good" solvent (e.g., Ethanol) and begin heating with stirring (e.g., to 70-80 °C).

-

Continue adding the "good" solvent portion-wise until the solid is nearly dissolved.

-

Causality Check: Using the minimum amount of hot solvent is crucial for maximizing recovery.

-

-

Addition of Anti-Solvent & Clarification:

-

To the hot solution, add the "anti-solvent" (e.g., Water) dropwise until a slight cloudiness (turbidity) persists. This indicates the solution is saturated.

-

Add a few more drops of the "good" solvent (Ethanol) until the solution becomes clear again. This ensures that the compound will not prematurely crash out during filtration.

-

-

Hot Gravity Filtration:

-

Place a short-stem funnel with fluted filter paper into the neck of a pre-heated receiving Erlenmeyer flask.

-

Quickly pour the hot, clear solution through the filter paper to remove any insoluble impurities.

-

Rationale: This step removes baseline impurities and prevents them from being incorporated into your final crystals. Pre-heating the apparatus prevents the product from crystallizing in the funnel.

-

-

Crystallization:

-

Cover the receiving flask with a watch glass and allow it to cool slowly to room temperature undisturbed. Rapid cooling can trap impurities and lead to smaller, less pure crystals.

-

Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for at least one hour to maximize crystal formation.

-

-

Isolation and Washing:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the collected crystals (the "filter cake") with a small amount of the ice-cold recrystallization solvent mixture to remove any residual soluble impurities from the crystal surfaces.

-

Continue to pull air through the filter cake for 15-20 minutes to partially dry the crystals.

-

-

Drying:

-

Transfer the crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Caution: Overheating can lead to decomposition or boroxine formation.

-

Quality Control & Characterization

The success of the purification should be validated using appropriate analytical techniques.

| Analytical Technique | Purpose | Expected Outcome for Pure Product |

| ¹H NMR Spectroscopy | To confirm chemical structure and assess purity. | Clean spectrum with correct chemical shifts, integration values, and coupling constants. Absence of signals corresponding to impurities like 2-aminopyridine or residual solvents. |

| LC-MS | To determine purity and confirm molecular weight. | A single major peak corresponding to the mass of the target compound. Purity >98% by UV integration.[7] |

| Melting Point | To assess purity. | A sharp melting point range (e.g., within 1-2 °C). Impurities typically depress and broaden the melting point range. |

Section 4: Understanding Key Chemical Equilibria

A deeper understanding of the chemical behavior of boronic acids is crucial for troubleshooting.

Boronic Acid ⇌ Boroxine Equilibrium

The formation of the boroxine trimer is a critical equilibrium to manage.

Caption: Reversible equilibrium between boronic acid and its boroxine anhydride.

This equilibrium highlights why anhydrous conditions can sometimes be detrimental, favoring the less desirable boroxine.[3][6] Strategically using a small amount of water in the recrystallization solvent can push the equilibrium back towards the desired monomeric boronic acid.

References

-

Challenging purification of organoboronic acids - Chemistry Stack Exchange. (n.d.). Retrieved February 13, 2026, from [Link]

-

How to purify boronic acids/boronate esters? - ResearchGate. (2016). Retrieved February 13, 2026, from [Link]

-

HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (n.d.). Retrieved February 13, 2026, from [Link]

-

HELP: Purifying boronic acids sucks : r/chemistry - Reddit. (n.d.). Retrieved February 13, 2026, from [Link]

-

Purification of boronic acids? : r/chemistry - Reddit. (2017). Retrieved February 13, 2026, from [Link]

- Synthesis and applications of aminoboronic acids. (n.d.). Retrieved February 13, 2026, from T-Space, University of Toronto Libraries.

-

Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

-

Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 13, 2026, from [Link]

-

Formation of boroxine: Its stability and thermodynamic parameters in solution. (2002). Heteroatom Chemistry. Retrieved February 13, 2026, from [Link]

-

boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ - LOCKSS. (2013). Chemical Society Reviews. Retrieved February 13, 2026, from [Link]

-

Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. (n.d.). Chemical Science. Retrieved February 13, 2026, from [Link]

-

Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. (n.d.). Organic Process Research & Development. Retrieved February 13, 2026, from [Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. (2009). Retrieved February 13, 2026, from [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). (n.d.). Retrieved February 13, 2026, from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. reddit.com [reddit.com]

- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

- 9. 2-Aminopyridine-5-boronic acid, pinacol ester | 827614-64-2 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. reddit.com [reddit.com]

- 13. reddit.com [reddit.com]